2-(3-Fluoro-2-methylphenyl)-2-butanol
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Overview
Description
2-(3-Fluoro-2-methylphenyl)-2-butanol is an organic compound that features a fluorinated aromatic ring and a butanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of a precursor compound, such as 3-fluoro-2-methylphenylboronic acid, followed by a Grignard reaction to introduce the butanol group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination reactions using specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-2-methylphenyl)-2-butanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of 2-(3-Fluoro-2-methylphenyl)-2-butanone.
Reduction: Formation of 2-(3-Fluoro-2-methylcyclohexyl)-2-butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Fluoro-2-methylphenyl)-2-butanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-2-methylphenyl)-2-butanol involves its interaction with molecular targets through its hydroxyl and fluorine functional groups. These interactions can influence various biochemical pathways, potentially leading to biological effects such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2-methylphenylboronic acid
- 2-Fluoro-3-methylphenol
- 2-(3-Fluoro-2-methylphenyl)ethanol
Uniqueness
2-(3-Fluoro-2-methylphenyl)-2-butanol is unique due to the presence of both a fluorinated aromatic ring and a butanol moiety, which confer distinct chemical and physical properties. This combination makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and stability .
Properties
IUPAC Name |
2-(3-fluoro-2-methylphenyl)butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-4-11(3,13)9-6-5-7-10(12)8(9)2/h5-7,13H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEQGYZFCJEOMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=C(C(=CC=C1)F)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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